molecular formula C34H33ClN4O3 B10825128 1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone

1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone

Cat. No.: B10825128
M. Wt: 581.1 g/mol
InChI Key: QBIGUDRHHJTXKG-UUWRZZSWSA-N
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Description

It has a high affinity for its target, with a dissociation constant (Kd) of 5.3 nanomolar . This compound is primarily used in scientific research to study the role of retinoic acid-related orphan receptor gamma in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-54119936 involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the formation of a quinoline derivative, which is then further modified to achieve the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of JNJ-54119936 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to produce the compound in bulk. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

JNJ-54119936 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce reduced quinoline derivatives .

Scientific Research Applications

JNJ-54119936 is widely used in scientific research due to its high specificity and potency. Some of its applications include:

    Chemistry: Used as a chemical probe to study the function of retinoic acid-related orphan receptor gamma in various chemical reactions.

    Biology: Helps in understanding the role of retinoic acid-related orphan receptor gamma in immune cell differentiation and function.

    Medicine: Investigated for its potential therapeutic applications in autoimmune diseases and cancer.

    Industry: Used in the development of new drugs targeting retinoic acid-related orphan receptor gamma

Mechanism of Action

JNJ-54119936 exerts its effects by binding to the ligand-binding domain of retinoic acid-related orphan receptor gamma. This binding inhibits the receptor’s activity, leading to a decrease in the expression of target genes. The compound’s high affinity for retinoic acid-related orphan receptor gamma ensures that it effectively modulates the receptor’s activity, making it a valuable tool for studying the receptor’s role in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JNJ-54119936 stands out due to its high affinity and specificity for retinoic acid-related orphan receptor gamma. Its well-characterized profile and extensive use in scientific research make it a valuable tool for studying the receptor’s role in various biological processes .

Properties

Molecular Formula

C34H33ClN4O3

Molecular Weight

581.1 g/mol

IUPAC Name

1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C34H33ClN4O3/c1-23(40)38-19-15-26(16-20-38)34(41,25-7-4-3-5-8-25)27-11-14-31-29(22-27)32(35)30(33(37-31)42-2)21-24-9-12-28(13-10-24)39-18-6-17-36-39/h3-14,17-18,22,26,41H,15-16,19-21H2,1-2H3/t34-/m1/s1

InChI Key

QBIGUDRHHJTXKG-UUWRZZSWSA-N

Isomeric SMILES

CC(=O)N1CCC(CC1)[C@](C2=CC=CC=C2)(C3=CC4=C(C=C3)N=C(C(=C4Cl)CC5=CC=C(C=C5)N6C=CC=N6)OC)O

Canonical SMILES

CC(=O)N1CCC(CC1)C(C2=CC=CC=C2)(C3=CC4=C(C=C3)N=C(C(=C4Cl)CC5=CC=C(C=C5)N6C=CC=N6)OC)O

Origin of Product

United States

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